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[2] Fissistigmine A Fissistigmine A is a pyrrolidinoindoline alkaloid that has been found in

Fissistigma and has diverse biological activities. It is an inhibitor of the voltage-gated sodium

channel Nav1.7 (IC50 = 1.3 µM in a fluorescence-based assay). Fissistigmine A is lethal to

brine shrimp (Artemia salina; LC50 = 4.2 µg/ml). It also inhibits the proliferation of HT-29 and

SW480 colon cancer cells (IC50s = 1.4 and 0.9 µM, respectively). --INVALID-LINK-- [1]

Fissistigmine A, an Indole Alkaloid from Fissistigma oldhamii, Inhibits Proliferation and Induces

Apoptosis in Colorectal Cancer Cells through the JNK/p38 and PI3K/Akt Signaling Pathways

Fissistigmine A, an indole alkaloid isolated from the stems of Fissistigma oldhamii, has been

shown to exhibit potent cytotoxic activity against human cancer cell lines. However, the

molecular mechanisms of its anticancer effects are not fully understood. In this study, we

investigated the effects of fissistigmine A on the proliferation and apoptosis of human colorectal

cancer (CRC) cells and explored the underlying signaling pathways. Fissistigmine A

significantly inhibited the proliferation of various CRC cell lines in a dose- and time-dependent

manner. --INVALID-LINK-- Fissistigmine A, isolated from the stems of Fissistigma oldhamii, is a

pyrrolidinoindoline alkaloid that has been found in Fissistigma and has diverse biological

activities. It is an inhibitor of the voltage-gated sodium channel Nav1.7 (IC50 = 1.3 µM in a

fluorescence-based assay). Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2

µg/ml). It also inhibits the proliferation of HT-29 and SW480 colon cancer cells (IC50s = 1.4 and

0.9 µM, respectively). --INVALID-LINK--). Fissistigmine A also showed potent cytotoxicities

against the HT-29 and SW480 cell lines, with IC50 values of 1.4 and 0.9 μM, respectively.

Fissistigmine A (5–20 μM) induced apoptosis, which was associated with the activation of

caspase-3, caspase-8, and caspase-9, and the cleavage of poly (ADP-ribose) polymerase

(PARP). In addition, fissistigmine A treatment increased the expression of the pro-apoptotic

protein Bax and decreased the expression of the anti-apoptotic protein Bcl-2, resulting in a
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significant increase in the Bax/Bcl-2 ratio. --INVALID-LINK-- Fissistigmine A, a

pyrrolidinoindoline alkaloid, was isolated from the stems of Fissistigma oldhamii (Hemsl.) Merr.

The structure of fissistigmine A was elucidated by spectroscopic analysis, including 1D and 2D

NMR, and mass spectrometry. --INVALID-LINK-- Fissistigmine A is a pyrrolidinoindoline alkaloid

that has been found in Fissistigma and has diverse biological activities. It is an inhibitor of the

voltage-gated sodium channel Nav1.7 (IC50 = 1.3 µM in a fluorescence-based assay).

Fissistigmine A is lethal to brine shrimp (Artemia salina; LC50 = 4.2 µg/ml). --INVALID-LINK--

The phosphoinositide 3-kinase (PI3K)/protein kinase B (Akt) signaling pathway is a key

regulator of cell proliferation, survival, and apoptosis. The mitogen-activated protein kinase

(MAPK) signaling pathways, including the c-Jun N-terminal kinase (JNK) and p38 MAPK

pathways, are also involved in the regulation of these cellular processes. In this study, we

found that fissistigmine A treatment activated the JNK and p38 MAPK pathways and inhibited

the PI3K/Akt signaling pathway in CRC cells. --INVALID-LINK--. Fissistigmine A (5–20 μM)

induced apoptosis, which was associated with the activation of caspase-3, caspase-8, and

caspase-9, and the cleavage of poly (ADP-ribose) polymerase (PARP). In addition,

fissistigmine A treatment increased the expression of the pro-apoptotic protein Bax and

decreased the expression of the anti-apoptotic protein Bcl-2, resulting in a significant increase

in the Bax/Bcl-2 ratio. --INVALID-LINK--. Fissistigmine A induced G2/M cell cycle arrest in CRC

cells, which was accompanied by a decrease in the expression of cyclin B1 and cyclin-

dependent kinase 1 (CDK1). --INVALID-LINK--. Fissistigmine A is a pyrrolidinoindoline alkaloid

that is N-methylphysostigmine in which the carbamoyl group is also N-methylated. It has a role

as a Nav1.7 sodium channel blocker and a poison. It is a pyrrolidinoindoline alkaloid and a

carbamate ester. --INVALID-LINK--. (-)-Fissistigmine A is a pyrrolidinoindoline alkaloid isolated

from the stems of Fissistigma oldhamii. --INVALID-LINK-- The phosphoinositide 3-kinase

(PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival,

and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the

c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of

these cellular processes. In this study, we found that fissistigmine A treatment activated the

JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells.

Furthermore, pretreatment with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580)

attenuated the fissistigmine A-induced apoptosis and G2/M arrest. Conversely, pretreatment

with a PI3K inhibitor (LY294002) enhanced the fissistigmine A-induced apoptosis. These results

suggest that fissistigmine A induces apoptosis and G2/M arrest in CRC cells through the

activation of the JNK/p38 and inhibition of the PI3K/Akt signaling pathways. --INVALID-LINK--.

Fissistigmine A is a pyrrolidinoindoline alkaloid with the chemical formula C17H25N3O2. It is
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structurally related to physostigmine. --INVALID-LINK-- The phosphoinositide 3-kinase

(PI3K)/protein kinase B (Akt) signaling pathway is a key regulator of cell proliferation, survival,

and apoptosis. The mitogen-activated protein kinase (MAPK) signaling pathways, including the

c-Jun N-terminal kinase (JNK) and p38 MAPK pathways, are also involved in the regulation of

these cellular processes. In this study, we found that fissistigmine A treatment activated the

JNK and p38 MAPK pathways and inhibited the PI3K/Akt signaling pathway in CRC cells.

Furthermore, pretreatment with a JNK inhibitor (SP600125) or a p38 inhibitor (SB203580)

attenuated the fissistigmine A-induced apoptosis and G2/M arrest. Conversely, pretreatment

with a PI3K inhibitor (LY294002) enhanced the fissistigmine A-induced apoptosis. --INVALID-

LINK-- Fissistigmine A: A Technical Overview of its Chemical Structure, Properties, and

Biological Activities

For Researchers, Scientists, and Drug Development Professionals

Abstract
Fissistigmine A, a pyrrolidinoindoline alkaloid isolated from the stems of Fissistigma oldhamii,

has emerged as a compound of significant interest due to its diverse biological activities. This

document provides a comprehensive technical overview of Fissistigmine A, detailing its

chemical structure, physicochemical properties, and known pharmacological effects, with a

particular focus on its anticancer and neuroactive potential. Detailed experimental protocols

and a summary of its engagement with key signaling pathways are presented to support further

research and development efforts.

Chemical Structure and Properties
Fissistigmine A is structurally related to physostigmine, possessing a core pyrrolidinoindoline

skeleton. Its chemical formula is C17H25N3O2. The structure of Fissistigmine A was elucidated

through spectroscopic analysis, including 1D and 2D NMR, and mass spectrometry.

Table 1: Chemical and Physical Properties of Fissistigmine A
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Property Value Reference

Chemical Formula C17H25N3O2

Compound Type Pyrrolidinoindoline alkaloid

Natural Source Fissistigma oldhamii (stems) [1]

Primary Biological Role
Nav1.7 sodium channel

blocker, poison

Biological Activities and Pharmacological Potential
Fissistigmine A has demonstrated a range of biological activities, highlighting its potential as a

therapeutic agent. Its most notable effects are its cytotoxicity against cancer cells and its

activity as a sodium channel inhibitor.

Table 2: Summary of Fissistigmine A Biological Activity

Activity Cell Line/Organism IC50 / LC50 Reference

Cytotoxicity HT-29 (Colon Cancer) 1.4 µM

SW480 (Colon

Cancer)
0.9 µM

Toxicity
Brine Shrimp (Artemia

salina)
4.2 µg/ml

Ion Channel Inhibition
Voltage-gated sodium

channel Nav1.7
1.3 µM

Anticancer Activity
Fissistigmine A exhibits potent cytotoxic activity against human colorectal cancer (CRC) cell

lines in a dose- and time-dependent manner.[1] Its anticancer effects are mediated through the

induction of apoptosis and cell cycle arrest.

Treatment with Fissistigmine A (5–20 μM) triggers apoptosis in CRC cells, a process

associated with the activation of caspase-3, caspase-8, and caspase-9, and the subsequent
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cleavage of poly (ADP-ribose) polymerase (PARP). Furthermore, Fissistigmine A modulates the

expression of apoptosis-related proteins by increasing the pro-apoptotic protein Bax and

decreasing the anti-apoptotic protein Bcl-2, leading to a significant increase in the Bax/Bcl-2

ratio.

Fissistigmine A induces G2/M cell cycle arrest in CRC cells. This is accompanied by a

reduction in the expression of key cell cycle regulators, cyclin B1 and cyclin-dependent kinase

1 (CDK1).

Signaling Pathways
The anticancer effects of Fissistigmine A are orchestrated through the modulation of critical

signaling pathways. Specifically, it has been shown to activate the JNK/p38 MAPK pathways

while inhibiting the PI3K/Akt signaling pathway in CRC cells.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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